molecular formula C8H18N2O B1332771 1-(3-Methoxypropyl)piperazine CAS No. 88708-40-1

1-(3-Methoxypropyl)piperazine

Cat. No. B1332771
CAS RN: 88708-40-1
M. Wt: 158.24 g/mol
InChI Key: GWWCQKPWZIASLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07605272B2

Procedure details

In a similar manner to Step 1 of Example 224, bromide was obtained from (E)-{4-[2-(1H-indazol-3-yl)vinyl]-3-nitrophenyl}methanol (0.30 g, 1.0 mmol) obtained in Step 1 of Example 306, carbon tetrabromide (1.0 g, 3.1 mmol) and triphenylphosphine (0.80 mg, 3.1 mmol). Further, in a similar manner to Step 2 of Example 224, a crude product was obtained from DMF (6.0 mL) and 1-(3-methoxypropyl)piperazine (0.48 g, 3.1 mmol), triethylamine (0.43 mL, 3.1 mmol) and THF (6.0 mL), and the product was used for next step without isolation. In a similar manner to Example 2, the crude product was treated with tin (0.39 g, 3.3 mmol), concentrated hydrochloric acid (1.4 mL) and ethanol (8.9 mL), to obtain (E)-2-[2-(1H-indazol-3-yl)vinyl]-5-[4-(3-methoxypropyl)piperazin-1-ylmethyl]phenylamine (0.34 g, 81%).
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:4]=O)[CH3:3].C([N:8]([CH2:11]C)[CH2:9]C)C.C1[CH2:17][O:16][CH2:15][CH2:14]1>>[CH3:17][O:16][CH2:15][CH2:14][CH2:4][N:2]1[CH2:1][CH2:9][NH:8][CH2:11][CH2:3]1

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.43 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COCCCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.1 mmol
AMOUNT: MASS 0.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.